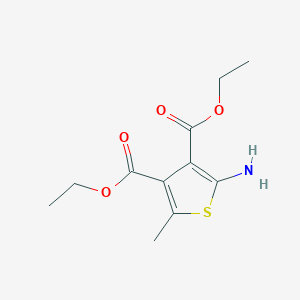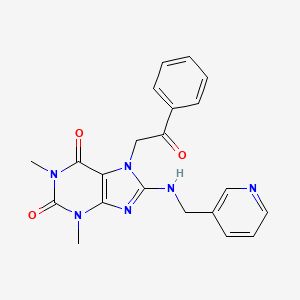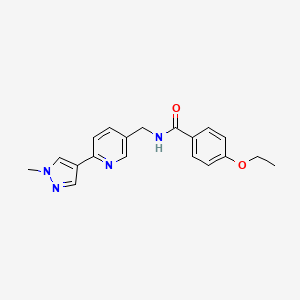
N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18Cl2N4O2 and its molecular weight is 393.27. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Aspects
Several studies have focused on the synthesis and structural analysis of compounds related to N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide. For instance, the reaction of trans-2-acylaminocyclanols with thionyl chloride has been explored for the conversion to cis-2-aminocyclanol derivatives, highlighting the importance of starting materials and reaction conditions in obtaining desired products with high yield and purity (Bannard, Gibson, & Parkkari, 1971). Similarly, the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities were investigated, demonstrating the potential therapeutic applications of these compounds (Alagarsamy et al., 2015).
Potential Applications and Activities
Research on related quinazoline derivatives has uncovered their potential applications in various therapeutic areas. For example, GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models, represents a significant advancement in the development of new treatments for cognitive disorders (Medhurst et al., 2007). This highlights the broader potential of quinazoline derivatives in medical research and drug development.
Antimicrobial and Analgesic Activities
The antimicrobial and analgesic activities of quinazolinone derivatives have been extensively studied, suggesting their utility in addressing pain management and infections. For instance, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities indicate the significance of structural modification in enhancing biological activity (Patel & Shaikh, 2011). Additionally, the synthesis and analgesic activity of new heterocyclic cyanothioacetamide derivatives reveal promising antinociceptive effects, which could be superior to existing analgesics in certain contexts (Bibik et al., 2021).
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-12-7-13-16(14(20)8-12)22-11-24(17(13)26)9-15(25)23-18(10-21)5-3-1-2-4-6-18/h7-8,11H,1-6,9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVBBPYBXXBAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)
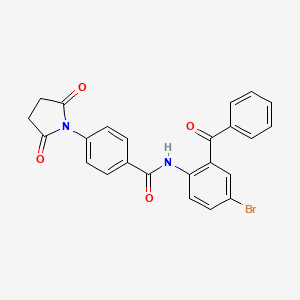
![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)
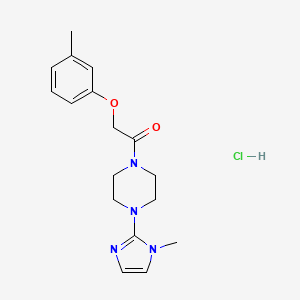


![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)
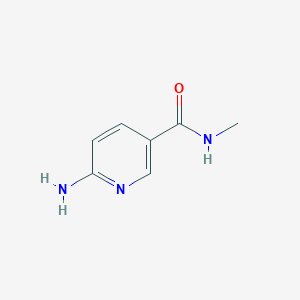
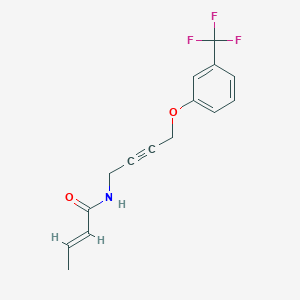
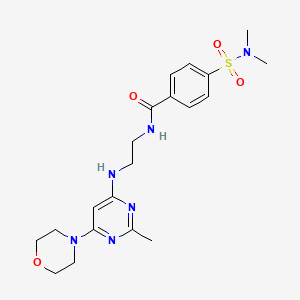
![3-[2-[2-(2-Aminoethyl)piperidin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one;hydrochloride](/img/structure/B2524688.png)
